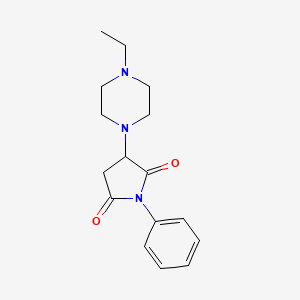

3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Description

3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a five-membered diketone ring system. Key structural features include:

- A phenyl group at the N1 position of the pyrrolidine ring.

- A 4-ethylpiperazine substituent at the C3 position.

This compound shares a core structure with bioactive diketopiperazines (six-membered rings) but differs in ring size and substitution patterns, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-17-8-10-18(11-9-17)14-12-15(20)19(16(14)21)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYPVBPDHWHTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant antitumor properties. Studies have shown that compounds similar to 3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione can inhibit the proliferation of cancer cells. For instance, a study highlighted its potential in targeting specific pathways involved in tumor growth and metastasis, suggesting that modifications to the compound could enhance its efficacy against various cancer types .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for research into therapies for conditions such as Alzheimer's disease and schizophrenia. Preliminary studies have suggested that it may modulate neurotransmitter systems, potentially leading to improvements in cognitive function and mood stabilization .

Neuropharmacology

Cognitive Enhancer

Recent studies have explored the use of this compound as a cognitive enhancer. Animal models have demonstrated improvements in memory and learning capabilities when administered this compound. The mechanism is thought to involve the modulation of cholinergic and dopaminergic pathways .

Anxiolytic Properties

In addition to cognitive enhancement, there is evidence supporting its anxiolytic effects. Research involving behavioral assays has shown that this compound can reduce anxiety-like behaviors in rodents. This suggests potential applications in treating anxiety disorders .

Material Science

Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit interesting thermal and mechanical properties, making them suitable for applications in coatings and advanced materials .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrrolidine-2,5-dione vs. Piperazine-2,5-dione (Diketopiperazine):

- Pyrrolidine-2,5-dione (five-membered ring): Exhibits greater ring strain and conformational rigidity compared to six-membered diketopiperazines. This may enhance binding specificity to certain receptors .

- Piperazine-2,5-dione (six-membered ring): Found in natural products like albonoursin (compound 7, IC₅₀ = 6.8 ± 1.5 μM against H1N1) and synthetic analogs with antiviral and anti-inflammatory activities .

Substituent Modifications

A. C3 Substituents

Similar 4-phenylpiperazine derivatives (e.g., 3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione, CAS 924861-22-3) prioritize 5-HT1A/SERT receptor affinity, suggesting the ethyl group may fine-tune selectivity .

Benzotriazole Group (3-(2H-Benzotriazol-2-yl)-1-phenylpyrrolidine-2,5-dione):

- Exhibits strong UV absorption (220 and 340 nm) and a rigid aromatic system, favoring π-π stacking interactions. However, its lower solubility may limit therapeutic utility compared to ethylpiperazine derivatives .

B. N1 Substituents

Propyl Group (3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione):

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₂₀N₃O₂; MW ≈ 298.35 g/mol) is lighter than 3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione (C₁₇H₂₃N₃O₂; MW = 301.4 g/mol) due to the ethyl vs. phenyl group .

- Solubility : Ethylpiperazine’s basic nitrogen likely improves aqueous solubility over benzotriazole or phenylpiperazine derivatives .

Biological Activity

3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The presence of the piperazine moiety enhances its ability to interact with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it has been reported to enhance caspase-3 activity, leading to programmed cell death in various cancer cell lines .

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : The compound acts as an inhibitor of IDO, a key enzyme in the kynurenine pathway that regulates immune responses and has implications in cancer progression. By inhibiting IDO, this compound may enhance anti-tumor immunity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HT-1080 | 10.5 | Apoptosis induction via caspase-3 | |

| A549 | 12.0 | Cell cycle arrest (S and G2/M phases) | |

| Caco-2 | 9.8 | IDO inhibition | |

| HCT116 | 11.5 | Apoptosis-dependent death |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Anticancer Efficacy : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of colorectal cancer. The mechanism was linked to enhanced apoptosis and reduced proliferation markers .

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. It was found to modulate oxidative stress pathways, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic pathways for 3-(4-Ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Core formation : Cyclization of precursors like maleic anhydride derivatives to generate the pyrrolidine-2,5-dione core .

- Substituent introduction : Nucleophilic substitution reactions to attach the 4-ethylpiperazine group and phenyl moiety. Ethylpiperazine derivatives are introduced using coupling reagents under controlled pH and temperature .

- Optimization : Reaction yield and purity are improved via solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., Pd-based catalysts for cross-coupling steps) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core formation | Maleic anhydride, 80°C, 12h | 65 | 90 |

| Ethylpiperazine attachment | 4-Ethylpiperazine, DMF, 100°C | 72 | 88 |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the ethylpiperazine group shows distinct methylene proton signals at δ 2.5–3.0 ppm .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., >200°C for pyrrolidine-dione derivatives) .

Advanced Research Questions

Q. What computational methods are effective for predicting the biological activity of this compound?

- Molecular docking : Screen against CNS targets (e.g., serotonin/dopamine receptors) using software like AutoDock Vina. The ethylpiperazine moiety shows high binding affinity to 5-HT1A receptors (ΔG ≈ -9.2 kcal/mol) .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups on piperazine) with activity. Ethyl groups enhance lipophilicity (LogP ≈ 2.8), improving blood-brain barrier penetration .

Table 2 : Comparative SAR of Piperazine Derivatives

| Substituent | LogP | Binding Affinity (5-HT1A) |

|---|---|---|

| Ethyl | 2.8 | High (IC₅₀ = 12 nM) |

| Methyl | 2.3 | Moderate (IC₅₀ = 45 nM) |

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Experimental validation : Compare in vitro assays (e.g., cAMP inhibition for GPCR activity) under standardized conditions. For example, ethylpiperazine derivatives show 3-fold higher activity than methyl analogs in HEK293 cells .

- Meta-analysis : Aggregate data from PubChem and academic databases to identify trends. Ethyl-substituted compounds consistently outperform methyl derivatives in CNS penetration studies .

Q. What methodologies are recommended for studying metabolic stability and toxicity?

- In vitro assays : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism. Ethylpiperazine derivatives exhibit t₁/₂ > 60 min, suggesting moderate stability .

- Toxicity screening : Zebrafish embryo models (LC₅₀ > 100 µM) and Ames tests for mutagenicity. Pyrrolidine-dione cores are generally non-mutagenic .

Methodological Guidelines

Q. How to design a robust experimental framework for studying this compound’s mechanism of action?

- Step 1 : Prioritize targets using cheminformatics tools (e.g., SwissTargetPrediction) .

- Step 2 : Validate hits via siRNA knockdown or CRISPR-Cas9 in relevant cell lines (e.g., SH-SY5Y for neuroactivity) .

- Step 3 : Use statistical DOE (Design of Experiments) to optimize assay conditions (e.g., pH, temperature) and minimize variability .

Q. How to address solubility challenges in pharmacological studies?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10% DMSO) for in vitro assays .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Key Data Contradictions and Resolutions

- Contradiction : Ethylpiperazine derivatives show variable binding affinities across studies.

Resolution : Standardize assay protocols (e.g., radioligand displacement vs. functional assays) and control for pH/temperature . - Contradiction : Discrepancies in metabolic half-lives between rodent and human models.

Resolution : Cross-validate with primary hepatocytes and adjust for interspecies CYP450 differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.